molecular formula C13H10F2N2O2 B2455004 6-fluoro-N-(3-fluoro-4-methoxyphenyl)pyridine-2-carboxamide CAS No. 1444701-85-2

6-fluoro-N-(3-fluoro-4-methoxyphenyl)pyridine-2-carboxamide

Cat. No.: B2455004
CAS No.: 1444701-85-2
M. Wt: 264.232
InChI Key: KKBWWJUAJVOLAO-UHFFFAOYSA-N
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Description

6-fluoro-N-(3-fluoro-4-methoxyphenyl)pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of fluorine atoms and a methoxy group attached to a phenyl ring, which is further connected to a pyridine ring through a carboxamide linkage. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-N-(3-fluoro-4-methoxyphenyl)pyridine-2-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Methoxylation: The methoxy group can be introduced via nucleophilic substitution reactions using methanol and a suitable base.

    Amidation: The carboxamide linkage is formed by reacting the fluorinated and methoxylated aromatic compound with pyridine-2-carboxylic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-N-(3-fluoro-4-methoxyphenyl)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the fluorinated and methoxylated aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methanol and sodium methoxide for methoxylation; Selectfluor for fluorination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-fluoro-N-(3-fluoro-4-methoxyphenyl)pyridine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-fluoro-N-(3-fluoro-4-methoxyphenyl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The fluorine atoms and methoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The carboxamide linkage allows for hydrogen bonding interactions, which can further stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • 6-fluoro-N-(3-fluoro-4-hydroxyphenyl)pyridine-2-carboxamide
  • 6-fluoro-N-(3-fluoro-4-methylphenyl)pyridine-2-carboxamide
  • 6-fluoro-N-(3-fluoro-4-chlorophenyl)pyridine-2-carboxamide

Uniqueness

6-fluoro-N-(3-fluoro-4-methoxyphenyl)pyridine-2-carboxamide is unique due to the presence of both fluorine atoms and a methoxy group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.

Properties

IUPAC Name

6-fluoro-N-(3-fluoro-4-methoxyphenyl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N2O2/c1-19-11-6-5-8(7-9(11)14)16-13(18)10-3-2-4-12(15)17-10/h2-7H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBWWJUAJVOLAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=NC(=CC=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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